(E)-4-(tridec-1-enyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tridec-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C20H30O2. It consists of a benzoic acid core with a tridec-1-en-1-yl group attached to the fourth carbon of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tridec-1-en-1-yl)benzoic acid typically involves the reaction of tridec-1-en-1-yl bromide with sodium benzoate in a suitable solvent under controlled conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Tridec-1-en-1-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 4-(tridec-1-en-1-yl)benzoic acid can lead to the formation of tridec-1-en-1-ylbenzoic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Tridec-1-en-1-yl)benzoic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
4-(Tridec-1-en-1-yl)benzoic acid can be compared with other similar compounds, such as benzoic acid derivatives with different alkyl or alkenyl groups. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of 4-(tridec-1-en-1-yl)benzoic acid lies in its specific structure and the resulting effects on its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid
4-(Dec-1-en-1-yl)benzoic acid
4-(Undec-1-en-1-yl)benzoic acid
4-(Dodec-1-en-1-yl)benzoic acid
Eigenschaften
Molekularformel |
C20H30O2 |
---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
4-tridec-1-enylbenzoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)20(21)22/h12-17H,2-11H2,1H3,(H,21,22) |
InChI-Schlüssel |
HMPHXVJGYWELBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.